molecular formula C16H22ClNO4S B1589686 tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate CAS No. 333954-88-4

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate

Cat. No. B1589686
M. Wt: 359.9 g/mol
InChI Key: QIOIWMKXKAAXTR-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate , also known as 1-boc-4-AP , is a chemical compound used as an intermediate in the synthesis of fentanyl and its related derivatives. Fentanyl is a potent synthetic opioid that has contributed significantly to the opioid crisis in North America. In illicit drug manufacturing, 1-boc-4-AP serves as a crucial precursor for producing fentanyl analogues, including butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .


Molecular Structure Analysis

The molecular structure of 1-boc-4-AP consists of a piperidine ring substituted with a tert-butyl group at the nitrogen position and a sulfonyl group attached to the phenyl ring. The chlorophenyl substituent further enhances its reactivity and pharmacological properties .


Physical And Chemical Properties Analysis

1-boc-4-AP appears as a white to pale yellow powder. Its melting point ranges from 82°C to 87°C. Further characterization includes infrared spectra analysis, which confirms its chemical identity .

Safety And Hazards

1-boc-4-AP is associated with significant hazards due to its role in fentanyl production. It poses risks to both illicit manufacturers and law enforcement personnel handling these precursors. Proper handling protocols, safety precautions, and international control measures are crucial to prevent diversion and misuse .

Future Directions

Research and law enforcement efforts should focus on monitoring the trafficking and diversion of 1-boc-4-AP and related precursors. Collaboration across borders, improved detection methods, and stricter regulations can help mitigate the impact of synthetic opioids on public health .

: UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control : ChemSpider: tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate : Wikipedia: 1-Boc-4-AP

properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOIWMKXKAAXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455598
Record name tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate

CAS RN

333954-88-4
Record name tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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